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molecular formula C11H16ClNO B1339152 1-((4-Chlorophenethyl)amino)propan-2-ol CAS No. 847063-13-2

1-((4-Chlorophenethyl)amino)propan-2-ol

Cat. No. B1339152
M. Wt: 213.7 g/mol
InChI Key: URWKQIHYBHDHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952197B2

Procedure details

Into a 4-L jacketed reactor, equipped with an overhead stirrer, a thermocouple, a condenser and a nitrogen inlet was charged 1-amino-2-propanol (1094 mL, 14.2 mol). Stirring was commenced and the reactor jacket was heated to 95° C. (84° C. internal temperature). 1-Chloro-4-(2-chloroethyl)benzene (˜496 g, 2.833 mol) (501 g of the mixture containing N,N-dimethylformamide from Step A) was added dropwise over ˜80 min at an internal temperature of 84 to 99° C. On completion of the addition the reaction was stirred at 90 to 95° C. for 2 h and then cooled to 85° C. Water (500 mL) and toluene (1 L) were added while maintaining the internal temperature at 70 to 75° C. Stirring was continued at that temperature for another 15 min and then stirring was discontinued and the phases were allowed to separate at 70 to 75° C. The aqueous phase was extracted with toluene (2×500 mL) at 70 to 75° C. The organic phases were combined, cooled to 50° C. and stirred at that temperature overnight. The solution was then heated to 60° C., washed with water (500 mL) and concentrated under reduced pressure at 58 to 65° C. After approximately 650 mL of distillate had been removed, fresh toluene (650 mL) was added. The water content of the resulting solution was determined to be 0.0854% by Karl Fischer titration and the solution was immediately carried forward to Step C.
Quantity
1094 mL
Type
reactant
Reaction Step One
Quantity
496 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
501 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14]Cl)=[CH:9][CH:8]=1.O>C1(C)C=CC=CC=1>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][NH:1][CH2:2][CH:3]([OH:5])[CH3:4])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1094 mL
Type
reactant
Smiles
NCC(C)O
Step Two
Name
Quantity
496 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCl
Name
mixture
Quantity
501 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
84 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 4-L jacketed reactor, equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
was added dropwise over ˜80 min at an internal temperature of 84 to 99° C
Duration
80 min
ADDITION
Type
ADDITION
Details
On completion of the addition the reaction
STIRRING
Type
STIRRING
Details
was stirred at 90 to 95° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 85° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 70 to 75° C
STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
to separate at 70 to 75° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with toluene (2×500 mL) at 70 to 75° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated to 60° C.
WASH
Type
WASH
Details
washed with water (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 58 to 65° C
CUSTOM
Type
CUSTOM
Details
After approximately 650 mL of distillate had been removed
ADDITION
Type
ADDITION
Details
fresh toluene (650 mL) was added

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=CC=C(CCNCC(C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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